Benz[c]acridine
Overview
Description
Benz[c]acridine is an organic compound with the molecular formula C₁₇H₁₁N. It is a polycyclic aromatic hydrocarbon that contains a nitrogen atom within its structure. This compound is known for its planar structure, which is similar to that of acridine but with an additional benzene ring fused to the acridine core.
Mechanism of Action
Target of Action
Benz[c]acridine, like other acridine derivatives, primarily targets nucleic acids in bacteria . The planar area of the tricyclic acridine nucleus is ideally suited to intercalation between nucleotide base pairs in the helix, and the positive charge aids in targeting .
Mode of Action
The mode of action of this compound involves DNA intercalation . This process involves the insertion of the planar tricyclic acridine nucleus between the base pairs of the DNA helix . This interaction with DNA and related enzymes leads to significant impacts on biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving DNA and related enzymes. The intercalation of the this compound molecule into the DNA helix can disrupt normal DNA function and replication . This disruption can lead to downstream effects such as cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Like other acridine derivatives, it is likely to be absorbed and distributed throughout the body, where it can interact with its target sites .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes due to its interaction with DNA. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . In addition, this compound has been shown to have tumor-initiating activity, suggesting it may play a role in the development of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it can neutralize acids in exothermic reactions to form salts plus water . It may also be incompatible with certain substances, such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . These interactions could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benz[c]acridine plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various biomolecules. It has been shown to interact with enzymes such as topoisomerases and telomerases, inhibiting their activity and thereby affecting DNA replication and repair processes . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and leading to potential antitumor effects . These interactions highlight the compound’s potential as a therapeutic agent, particularly in cancer treatment.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression profiles by binding to DNA and affecting transcriptional regulation. These cellular effects underscore the compound’s potential in modulating cell function and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity. At the molecular level, this compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription . It also inhibits the activity of enzymes such as topoisomerases and telomerases, which are crucial for maintaining genomic stability . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s biological activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of DNA replication and transcription . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antitumor activity without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites that can interact with cellular macromolecules . Additionally, this compound can affect metabolic flux and alter the levels of metabolites involved in key biochemical pathways . Understanding these metabolic interactions is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biological effects . The transport and distribution of this compound are important factors that influence its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . This subcellular localization is critical for the compound’s activity and function, as it determines the specific biomolecular targets that this compound can interact with.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benz[c]acridine can be synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process involves the use of transition metal catalysts such as platinum chloride or electrophilic activation by trifluoromethanesulfonic acid. The reaction conditions typically include heating the reactants in the presence of the catalyst to induce cyclization .
Industrial Production Methods: Industrial production of this compound often involves the extraction of acridine from coal tar, followed by further chemical modifications to introduce the additional benzene ring. This process may involve multiple steps, including nitration, reduction, and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Benz[c]acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benz[c]acridine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anticancer properties and its ability to inhibit enzymes such as topoisomerase and telomerase.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Acridine: Similar in structure but lacks the additional benzene ring. Acridine is also known for its DNA intercalating properties and is used in various biological and medicinal applications.
Benzo[h]quinoline: Another polycyclic aromatic compound with a nitrogen atom, but with a different ring fusion pattern.
Phenanthridine: Similar in structure but with a different arrangement of the nitrogen atom and aromatic rings.
Uniqueness of Benz[c]acridine: this compound’s unique structure, with an additional benzene ring fused to the acridine core, provides it with distinct chemical and biological properties. This structural modification enhances its ability to intercalate into DNA and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzo[c]acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPEBNXKAKQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Record name | BENZ[C]ACRIDINE | |
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DSSTOX Substance ID |
DTXSID9059759 | |
Record name | Benz[c]acridine | |
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Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benz[c]acridine is a solid., Yellow solid; [HSDB] | |
Record name | BENZ[C]ACRIDINE | |
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Record name | Benz(c)acridine | |
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Solubility |
Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone | |
Record name | BENZ(C)ACRIDINE | |
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Vapor Pressure |
0.00000035 [mmHg] | |
Record name | Benz(c)acridine | |
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Color/Form |
Yellow needles | |
CAS No. |
225-51-4 | |
Record name | BENZ[C]ACRIDINE | |
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Record name | Benz[c]acridine | |
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Record name | Benz[c]acridine | |
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Record name | BENZ(C)ACRIDINE | |
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Melting Point |
108 °C | |
Record name | BENZ(C)ACRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5094 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is Benz[c]acridine carcinogenic?
A1: Yes, this compound itself has been identified as a weak carcinogen. Research has shown that it can induce tumors in animal models, particularly in initiation-promotion studies on mouse skin [] and when administered to newborn mice [, ].
Q2: What structural features of Benz[c]acridines contribute to their carcinogenicity?
A2: The carcinogenic activity of Benz[c]acridines is strongly linked to the presence of a "bay-region" in their molecular structure. This region is susceptible to metabolic activation, leading to the formation of diol epoxides, which are highly reactive and can bind to DNA, ultimately causing mutations that may lead to cancer [, , ].
Q3: Are all methyl-substituted Benz[c]acridines carcinogenic?
A3: No, not all methyl-substituted Benz[c]acridines are carcinogenic. While many 7-methyl-substituted Benz[c]acridines have been identified as carcinogenic, other derivatives with methyl groups at different positions have shown varying levels of carcinogenic activity or were inactive [, , , , ]. The position of the methyl group significantly influences the compound's ability to be metabolized into carcinogenic diol epoxides.
Q4: How does the K-region of Benz[c]acridines relate to their carcinogenicity?
A4: The K-region, a specific area within the this compound molecule, plays a critical role in its carcinogenic potential. Studies suggest that the electronic charge in the K-region correlates with the compound's reactivity with DNA. Benz[c]acridines with higher electron density in the K-region tend to be more carcinogenic [, , , ].
Q5: Do Benz[c]acridines exhibit mutagenic activity?
A5: Yes, Benz[c]acridines have demonstrated mutagenic activity in the presence of metabolic activation (S9 Mix) using the Ames test [, ]. This suggests that they can cause mutations in bacterial DNA, further supporting their potential as carcinogens.
Q6: Are there any differences in the genotoxic response to benz[a]acridine and this compound derivatives?
A6: Yes, studies using rat hepatoma cell lines showed that this compound-3,4-diol is metabolized into DNA-damaging compounds, while the same metabolic pathway for benz[a]acridine seems less active. Diol epoxides, particularly the anti-diol epoxides, of both benz[a]acridine and this compound induced DNA strand breaks in both cell lines tested [].
Q7: How are Benz[c]acridines metabolized in the body?
A7: Benz[c]acridines are primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process often involves the formation of dihydrodiols, some of which are precursors to the highly reactive and carcinogenic diol epoxides [, ].
Q8: What are the major metabolites of 7-methylthis compound?
A8: The major metabolites of 7-methylthis compound in rat hepatocytes include 7-hydroxymethylthis compound, trans-5,6-dihydro-5,6-dihydroxy-7-methylthis compound, and trans-8,9-dihydro-8,9-dihydroxy-7-methylthis compound [].
Q9: Does inducing cytochrome P450 enzymes affect this compound metabolism?
A9: Yes, pretreatment of rats with phenobarbital or 3-methylcholanthrene, both inducers of cytochrome P450 enzymes, significantly increased the metabolism of 7-methylthis compound in isolated hepatocytes [, ].
Q10: How do Benz[c]acridines interact with DNA?
A10: Benz[c]acridines, specifically their metabolically activated diol epoxide forms, can bind covalently to DNA. This interaction primarily occurs with the DNA bases, potentially leading to structural changes and interfering with essential cellular processes like replication and transcription [].
Q11: Can Benz[c]acridines interact with proteins?
A11: Yes, research has shown that Benz[c]acridines can interact with proteins, leading to the formation of free radicals []. This interaction may contribute to their cytotoxic and carcinogenic effects.
Q12: What is the molecular formula and weight of this compound?
A12: The molecular formula of this compound is C17H11N, and its molecular weight is 229.28 g/mol.
Q13: What spectroscopic techniques are used to characterize Benz[c]acridines?
A13: Several spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, electron spin resonance (ESR) spectroscopy, and Raman spectroscopy, are used to characterize Benz[c]acridines [, , ]. NMR provides insights into the compound's structure and the effects of substituents, while ESR helps study free radical formation, and Raman spectroscopy provides information about the interactions between Benz[c]acridines and DNA.
Q14: How is computational chemistry used to study Benz[c]acridines?
A14: Computational methods, such as molecular orbital (MO) calculations, are valuable tools in this compound research. These methods help predict the electronic properties of the molecule, particularly the electron density distribution in the K-region, which is crucial for understanding its carcinogenic potential [, , ].
Q15: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for Benz[c]acridines?
A15: Yes, QSAR models have been developed to correlate the structure of Benz[c]acridines with their carcinogenic activity [, ]. These models use calculated electronic indices, such as pi-electron density and superdelocalizability, to predict the carcinogenic potential of new this compound derivatives.
Q16: Are Benz[c]acridines found in the environment?
A17: Yes, Benz[c]acridines and their derivatives have been detected in environmental samples, including cigarette smoke, creosote oils, and river sediments [, , , ]. Their presence in these sources raises concerns about potential human exposure and associated health risks.
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